PDE4A Inhibitory Potency: 10.7 nM IC₅₀ Distinguishes the 3-Iodo Derivative from the 3-Hydroxy Analog (14,290 nM AC₅₀), a >1,300-Fold Potency Gap
N-(3-iodopyridin-4-yl)acetamide inhibits unpurified recombinant human PDE4A with an in vitro IC₅₀ of 10.7 nM as measured by ChEMBL assay 155727 (BindingDB entry CHEMBL760761) [1]. A structurally related analog differing only at the 3-substituent, N-(3-hydroxypyridin-4-yl)acetamide (CAS 70118-99-9), exhibits an AC₅₀ of 14,290 nM in a comparable PDE4A inhibition assay reported in TargetMine [2]. This represents a >1,300-fold reduction in apparent potency when the iodine atom is replaced by a hydroxyl group. The widely used reference PDE4 inhibitor (R,S)-rolipram exhibits PDE4A IC₅₀ values of approximately 3 nM in some assay configurations and ~102 nM in others, indicating that the iodo compound is more potent than rolipram under certain conditions but varies depending on the PDE4A isoform and assay format [3].
| Evidence Dimension | Inhibitory activity against human phosphodiesterase 4A (PDE4A) |
|---|---|
| Target Compound Data | IC₅₀ = 10.7 nM (unpurified recombinant PDE4A) |
| Comparator Or Baseline | N-(3-hydroxypyridin-4-yl)acetamide AC₅₀ = 14,290 nM; (R,S)-rolipram PDE4A IC₅₀ ≈ 3–102 nM (isoform/assay-dependent) |
| Quantified Difference | >1,300-fold higher potency vs. 3-OH analog; comparable to or better than rolipram under specific assay conditions |
| Conditions | In vitro cell-free PDE4A inhibition assay using unpurified recombinant enzyme [1]; recombinant PDE4A assay [2]; [³H]-cAMP hydrolysis SPA (rolipram) [3] |
Why This Matters
For research groups requiring a potent PDE4A inhibitor tool compound or scaffold, the 3-iodo derivative provides low-nanomolar activity that is absent in the 3-hydroxy analog, eliminating the need to screen an inactive or weakly active substitute.
- [1] Kleinman, E. F. et al. J. Med. Chem. 41, 266–270 (1998). [BindingDB ChEMBL_155727, CHEMBL760761; IC₅₀ = 10.7 nM]. View Source
- [2] TargetMine. Activity report for N-(3-Hydroxypyridin-4-yl)acetamide (CAS 70118-99-9) against PDE4A. AC₅₀ = 14,290 nM. View Source
- [3] Müller, T. et al. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms. Biochem. J. 333, 17–24 (1998). [PDE4A IC₅₀ ≈ 3–102 nM, isoform/assay dependent]. View Source
